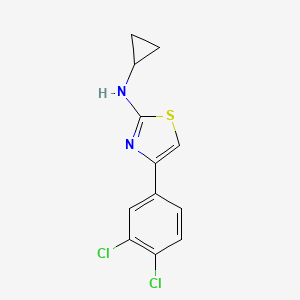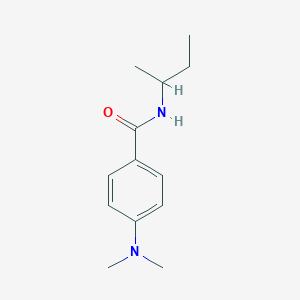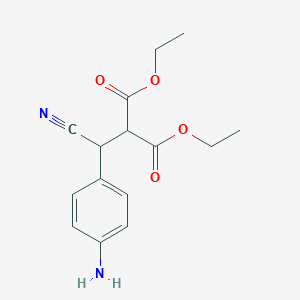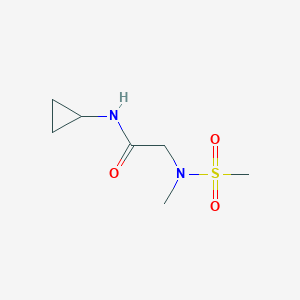
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is a complex organosilicon compound It features a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions, typically using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment to Diphenylsilane: The final step involves the coupling of the bromomethylcyclopropyl intermediate with diphenylsilane. This can be achieved through a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclopropyl and bromomethyl groups.
Coupling Reactions: The diphenylsilane moiety can engage in various coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically yields alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of organosilicon compounds on biological systems. It may serve as a precursor for the development of new pharmaceuticals or bioactive molecules.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. The diphenylsilane moiety can participate in hydrosilylation reactions, adding across double bonds in organic molecules.
類似化合物との比較
Similar Compounds
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(trimethyl)silane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(phenyl)dimethylsilane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(methyl)diphenylsilane
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane lies in its combination of a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety. This specific arrangement of functional groups imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and materials science.
特性
分子式 |
C21H27BrOSi |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
[(1R,2R)-2-(bromomethyl)cyclopropyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C21H27BrOSi/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18H,14-16H2,1-3H3/t17-,18-/m0/s1 |
InChIキー |
NIFPWVSHRJXLOS-ROUUACIJSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CBr |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)








